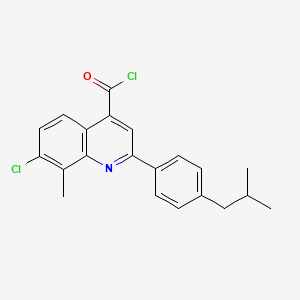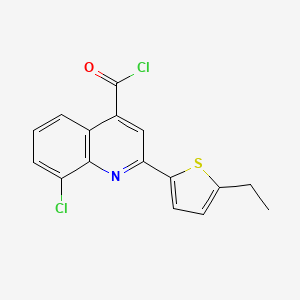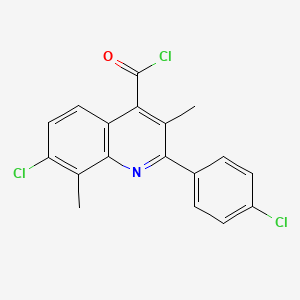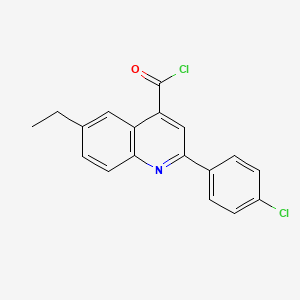![molecular formula C9H10N4O B1420793 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 1216265-72-3](/img/structure/B1420793.png)
2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine
Übersicht
Beschreibung
2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine, also known as MMTP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Effects
2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine derivatives have been studied for their anticancer properties. For instance, Xiao-meng Wang et al. (2015) investigated a compound structurally related to 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine, which showed notable anticancer effects with low toxicity. They synthesized derivatives by replacing the acetamide group with alkylurea, and these compounds exhibited potent antiproliferative activities against human cancer cell lines, along with reduced acute oral toxicity (Wang et al., 2015).
Antimicrobial Activity
The antimicrobial properties of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine derivatives have been explored. Hunashal et al. (2012) synthesized derivatives of this compound that showed good antifungal activity against various fungi, demonstrating their potential as antimicrobial agents (Hunashal et al., 2012).
Antioxidant Properties
The antioxidant potential of compounds related to 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine has been investigated. For example, Bekircan et al. (2008) synthesized derivatives with notable antioxidant and antiradical activities, highlighting their potential for therapeutic applications (Bekircan et al., 2008).
Synthesis and Structural Studies
Several studies focus on the synthesis and structural analysis of compounds related to 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine. Gumus et al. (2018) conducted a study to determine the molecular structure and surface properties of a similar compound, providing insights into its chemical characteristics (Gumus et al., 2018).
Fungicidal Activity
The fungicidal activities of derivatives of this compound have been explored. Bai et al. (2020) synthesized novel 1,2,4-triazole derivatives containing a pyridine moiety and evaluated their antifungal activities, showing promising results against various phytopathogens (Bai et al., 2020).
Eigenschaften
IUPAC Name |
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDUUSEBZMLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)



![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)

